

Technical Monograph: 4-Chloro-3-hydrazinylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-3-hydrazinylbenzoic acid

CAS No.: 61100-67-2

Cat. No.: B1348472

[Get Quote](#)

Physicochemical Profiling, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

4-Chloro-3-hydrazinylbenzoic acid (CAS: 61100-67-2) is a high-value aryl hydrazine intermediate used primarily in the synthesis of nitrogen-containing heterocycles, such as indazoles and pyrazoles. These pharmacophores are ubiquitous in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

For researchers in drug development, the molecular weight (MW) of this compound is not merely a physical constant but a critical variable in stoichiometric calculations, particularly when differentiating between the free acid and the commercially prevalent hydrochloride salt. Molar mass errors here frequently lead to failed cyclization reactions due to incorrect equivalent ratios.

Physicochemical Specifications & Molecular Weight

The precise molecular weight is the foundation of analytical validation. In automated library synthesis, confusing the salt form with the free acid results in a 19.5% stoichiometric error, often fatal to yield in sensitive condensation reactions.

Table 1: Comparative Physicochemical Data

Property	Free Acid	Hydrochloride Salt (Common Commercial Form)
CAS Number	61100-67-2	36800-72-3
Formula	C ₁₃ H ₁₇ N ₃ O ₂	C ₁₃ H ₁₇ N ₃ O ₂ · HCl
Molecular Weight	186.59 g/mol	223.06 g/mol
Exact Mass	186.0196	222.9963
Appearance	Off-white to beige powder	Beige to light brown crystalline powder
Solubility	DMSO, Methanol (moderate)	Water (moderate), DMSO (high)
pKa (Predicted)	COOH: ~3.8 NH-NH : ~5.2	N/A (Salt dissociates)

Analytical Validation Protocol (Self-Validating)

To confirm the identity and salt form of your batch before synthesis:

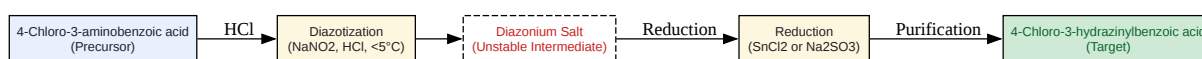
- HPLC-MS: Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

- Expectation: Both forms will elute as the free base. Look for the peak at 187.02 m/z.
- Note: If you observe a peak at 187 but your weighed mass suggests low molarity, check for the presence of chloride ions (AgNO₃ test) to confirm the HCl salt.
- 1H NMR (DMSO-d₆):
 - Look for the aromatic protons: A doublet (~7.8 ppm), a singlet (~7.5 ppm), and a doublet (~7.4 ppm).
 - Differentiation: The HCl salt will show a broadened exchangeable proton peak (hydrazinium/carboxylic) >10 ppm that integrates differently than the free acid.

Synthetic Pathway & Mechanism

The synthesis of **4-Chloro-3-hydrazinylbenzoic acid** typically proceeds via the diazotization of 4-chloro-3-aminobenzoic acid, followed by reduction. This workflow requires strict temperature control to prevent the formation of phenol byproducts.

Diagram 1: Synthetic Workflow (Diazotization-Reduction)



[Click to download full resolution via product page](#)

Caption: Synthesis proceeds via diazonium intermediate. Temperature must remain <5°C during Step 1 to avoid hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of **4-Chloro-3-hydrazinylbenzoic acid** (Free Acid).

- Diazotization:
 - Dissolve 10 mmol of 4-chloro-3-aminobenzoic acid in 30 mL of concentrated HCl. Cool to -5°C in an ice/salt bath.
 - Add 11 mmol of NaNO₂ (aqueous solution) dropwise. Crucial: Maintain internal temp $<0^{\circ}\text{C}$. Stir for 30 min. The solution will turn clear/yellow.[4]
- Reduction (Stannous Chloride Method):
 - Prepare a solution of SnCl₄ · 2H₂O (25 mmol) in concentrated HCl at 0°C .
 - Add the cold diazonium solution to the stannous chloride solution with vigorous stirring.
 - Observation: A thick precipitate (the hydrazine hydrochloride salt) will form immediately.
- Isolation:
 - Filter the solid.[4][5] This is the HCl salt (MW 223.06).
 - To obtain Free Acid (MW 186.59): Dissolve the salt in minimal water, neutralize carefully with saturated Sodium Acetate to pH ~5-6. The free acid precipitates.[4] Filter, wash with cold water, and dry under vacuum.

Applications in Drug Design

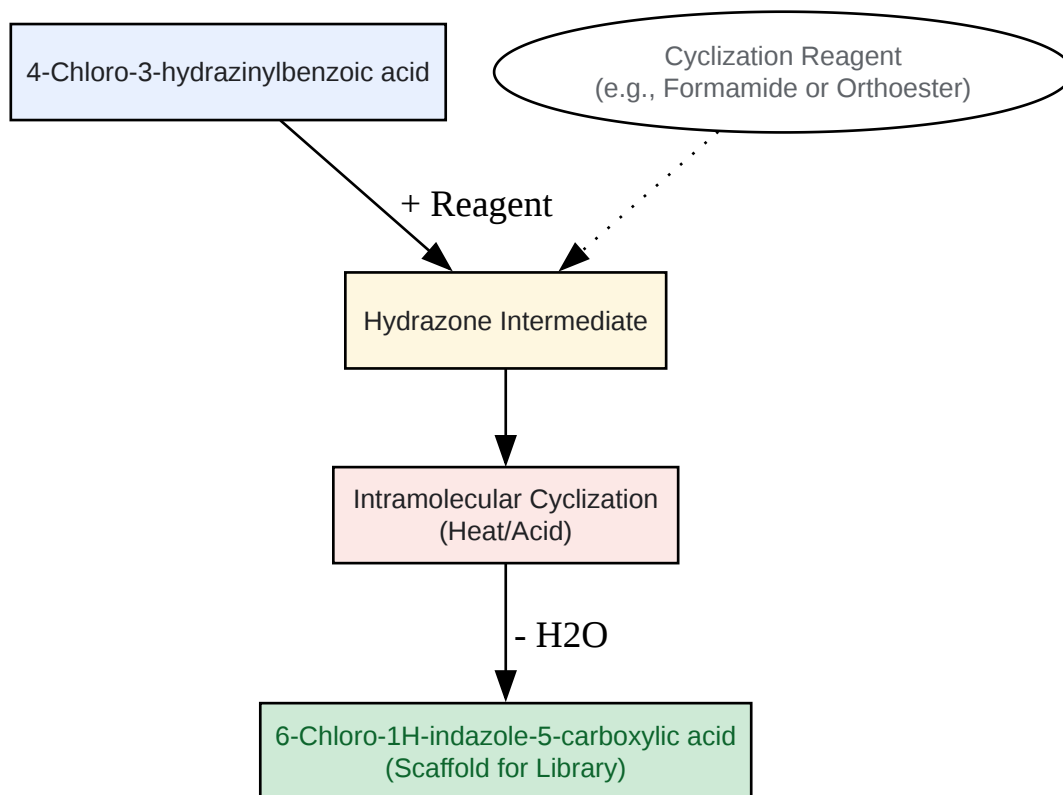
This molecule is a "privileged scaffold" for synthesizing Indazoles, a structural motif found in drugs like Axitinib (VEGFR inhibitor) and Pazopanib.

Mechanism: Fischer Indazole Synthesis

The hydrazine moiety acts as a binucleophile. When reacted with an ortho-carbon electrophile (or via cyclization onto the existing ring if functionalized), it forms the pyrazole ring fused to the

benzene.

Diagram 2: Indazole Formation Pathway



[Click to download full resolution via product page](#)

Caption: Conversion of the hydrazine precursor into a substituted indazole core, a key step in kinase inhibitor synthesis.

Safety & Handling Guidelines

Aryl hydrazines are chemically reactive and biologically hazardous.

- Toxicity: Hydrazines are potential carcinogens and skin sensitizers.[6] Always handle in a fume hood.[6][7]
- Stability: The free acid is prone to oxidation (turning dark brown) upon exposure to air/light.
 - Storage: Store at -20°C under Argon/Nitrogen.

- Shelf-Life: The HCl salt is significantly more stable than the free acid. It is recommended to store the compound as the HCl salt and neutralize immediately prior to use if necessary.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16242996, **4-Chloro-3-hydrazinylbenzoic acid hydrochloride**. Retrieved from [[Link](#)]
- Organic Syntheses (1942). o-Hydrazinobenzoic acid hydrochloride. [4] Org. Synth. 22, 58. Retrieved from [[Link](#)] (Classic method adapted for chloro-derivatives).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [36800-72-3|4-Chloro-3-hydrazinylbenzoic acid hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- 2. [Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook \[chemicalbook.com\]](#)
- 3. [CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents \[patents.google.com\]](#)
- 4. [Organic Syntheses Procedure \[orgsyn.org\]](#)
- 5. [guidechem.com \[guidechem.com\]](#)
- 6. [ehs.ucsb.edu \[ehs.ucsb.edu\]](#)
- 7. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 4-Chloro-3-hydrazinylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348472/docs#technical-monograph-4-chloro-3-hydrazinylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)